![molecular formula C13H13FN2 B12082233 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine is an organic compound that features a pyridine ring substituted with a fluoro-phenyl group and an ethylamine side chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoro-benzaldehyde and 2-bromo-5-(4-fluoro-phenyl)pyridine.
Grignard Reaction: The 4-fluoro-benzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-fluoro-phenyl)ethanol.
Bromination: The alcohol is then brominated to yield 1-(4-fluoro-phenyl)ethyl bromide.
Coupling Reaction: This intermediate is coupled with 2-bromo-5-(4-fluoro-phenyl)pyridine using a palladium-catalyzed cross-coupling reaction to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction can yield the corresponding amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents, particularly in targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The compound’s mechanism of action in biological systems involves binding to specific molecular targets, such as enzymes or receptors. The fluoro-phenyl group enhances its binding affinity and specificity, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 1-[5-(4-Chloro-phenyl)-pyridin-2-yl]-ethylamine
- 1-[5-(4-Methyl-phenyl)-pyridin-2-yl]-ethylamine
Uniqueness:
- The presence of the fluoro group in 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its chloro and methyl analogs.
- The fluoro group also increases the compound’s metabolic stability, making it a more attractive candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C13H13FN2 |
|---|---|
分子量 |
216.25 g/mol |
IUPAC名 |
1-[5-(4-fluorophenyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C13H13FN2/c1-9(15)13-7-4-11(8-16-13)10-2-5-12(14)6-3-10/h2-9H,15H2,1H3 |
InChIキー |
JKRGSEYWQFZAKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=C1)C2=CC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



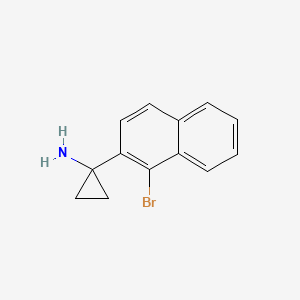
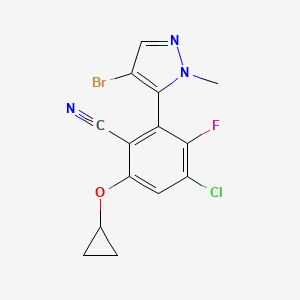
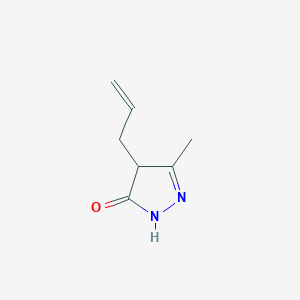
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)

![Disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate](/img/structure/B12082175.png)
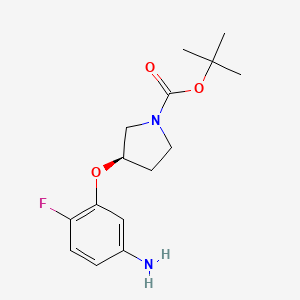
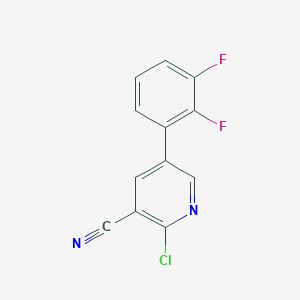
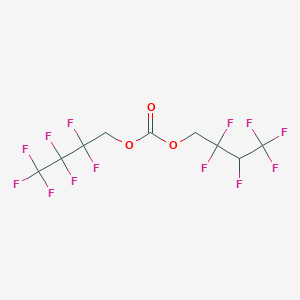
![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)

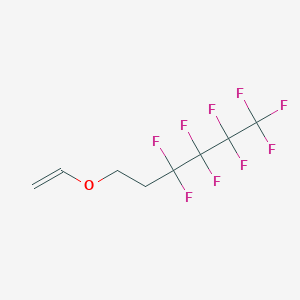
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)
